L-Arginine

描述

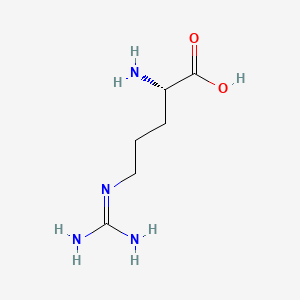

An essential amino acid that is physiologically active in the L-form.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Arginine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.

Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ARGININE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 40 investigational indications.

Arginine is an essential amino acid that is physiologically active in the L-form. In mammals, arginine is formally classified as a semiessential or conditionally essential amino acid, depending on the developmental stage and health status of the individual. Infants are unable to effectively synthesize arginine, making it nutritionally essential for infants. Adults, however, are able to synthesize arginine in the urea cycle. Arginine can be considered to be a basic amino acid as the part of the side chain nearest to the backbone is long, carbon-containing and hydrophobic, whereas the end of the side chain is a complex guanidinium group. With a pKa of 12.48, the guanidinium group is positively charged in neutral, acidic and even most basic environments. Because of the conjugation between the double bond and the nitrogen lone pairs, the positive charge is delocalized. This group is able to form multiple H-bonds. This compound is an amino acid that has numerous functions in the body. It helps dispose of ammonia, is used to make compounds such as nitric oxide, creatine, L-glutamate, L-proline, and it can be converted to glucose and glycogen if needed. In large doses, this compound also stimulates the release of hormones growth hormone and prolactin. Arginine is a known inducer of mTOR (mammalian target of rapamycin) and is responsible for inducing protein synthesis through the mTOR pathway. mTOR inhibition by rapamycin partially reduces arginine-induced protein synthesis (A13142). Catabolic disease states such as sepsis, injury, and cancer cause an increase in arginine utilization, which can exceed normal body production, leading to arginine depletion. Arginine also activates AMP kinase (AMPK) which then stimulates skeletal muscle fatty acid oxidation and muscle glucose uptake, thereby increasing insulin secretion by pancreatic beta-cells (A13143). Arginine is found in plant and animal proteins, such as dairy products, meat, poultry, fish, and nuts. The ratio of this compound to lysine is also important - soy and other plant proteins have more this compound than animal sources of protein.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | arginine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arginine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-18-4 | |

| Record name | L-Arginine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6041056 | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arginine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol | |

CAS No. |

74-79-3, 4455-52-1 | |

| Record name | L-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94ZLA3W45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C, 222 °C | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the L-Arginine Maze: A Technical Guide to Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

L-arginine, a semi-essential amino acid, stands at the crossroads of multiple critical metabolic pathways, influencing a spectrum of physiological and pathological processes. Its metabolism is intricately linked to nitric oxide signaling, the urea (B33335) cycle, polyamine synthesis, and immune modulation.[1] Consequently, the precise analysis of the this compound metabolic pathway is paramount for researchers and drug development professionals aiming to understand disease mechanisms and develop novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core techniques employed for the quantitative analysis of this compound and its metabolites, complete with detailed experimental protocols and data presentation.

Core Analytical Techniques in this compound Metabolism Analysis

The quantification of this compound and its diverse metabolites presents analytical challenges due to their high polarity and the complexity of biological matrices.[2] A variety of powerful techniques have been developed to overcome these hurdles, each with its own strengths and applications.

Mass Spectrometry (MS)-Based Methods

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become the gold standard for the reliable and quantitative analysis of the this compound metabolic pathway.[3][4] These methods offer high sensitivity, specificity, and the ability to simultaneously measure multiple analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely used technique for measuring this compound and its metabolites in biological fluids.[5] It typically involves minimal sample preparation and no need for derivatization.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better separation of these polar compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the analytes to increase their volatility.[5] While powerful, the additional sample preparation steps can make it more time-consuming than LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with fluorescence detection, is a robust method for quantifying this compound and its methylated derivatives.[7][8] This technique frequently involves pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) to enhance sensitivity.[9]

Stable Isotope Tracing for Metabolic Flux Analysis

To move beyond static measurements of metabolite concentrations, stable isotope tracing offers a dynamic view of this compound metabolism. By introducing labeled this compound (e.g., ¹³C₆- or ¹⁵N₄-arginine) into a biological system, researchers can track the flow of atoms through the metabolic network, providing insights into pathway activity and flux rates.[1][10][11] This approach is invaluable for understanding the reprogramming of arginine metabolism in various physiological and pathological states.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method for quantifying arginine and its derivatives.[12] It is particularly useful for exploring the "arginine methylome," the collection of methylated arginine species.[12] While generally less sensitive than MS-based methods, NMR offers unique structural information.[13][14]

Enzymatic Assays

Enzymatic assays provide a functional measure of the activity of key enzymes in the this compound pathway, such as nitric oxide synthase (NOS) and arginase.[15][16][17] These assays are often colorimetric or fluorometric and can be adapted for high-throughput screening.

Quantitative Data Summary

The following tables summarize typical concentrations of this compound and its key metabolites in human plasma, as well as the performance characteristics of various analytical methods.

Table 1: Typical Plasma Concentrations of this compound and Related Metabolites in Healthy Humans

| Metabolite | Concentration Range (µM) | Reference |

| This compound | 60 - 250 | [18] |

| Asymmetric Dimethylarginine (ADMA) | 0.35 - 0.51 | [7] |

| Symmetric Dimethylarginine (SDMA) | 0.13 - 0.28 | [7] |

| L-Citrulline | 23.4 - 34.4 | [19] |

| L-Ornithine | Varies | |

| L-Proline | Varies | |

| N-Monomethylarginine (L-NMMA) | 0.09 - 0.14 | [7] |

Table 2: Performance Characteristics of Analytical Methods for this compound Metabolites

| Method | Analyte(s) | Linearity (r²) | Inter-day Precision (CV%) | Recovery (%) | Limit of Quantification (LOQ) | Reference |

| HPLC-Fluorescence | Arginine, L-NMMA, ADMA, SDMA | >0.9995 | <6.0 | - | - | [7] |

| HILIC-LC-MS/MS | Arginine, Citrulline, Ornithine, Proline, ADMA, SDMA | >0.99 | <10 | 85.1 - 123.6 | 0.07 - 3.1 µmol/L | [6] |

| LC-MS/MS | Arginine, ADMA, SDMA, Citrulline, DMA | - | <15 | - | 0.05 - 3.2 µM | [20] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Simultaneous Determination of this compound Metabolites by HILIC-LC-MS/MS

This protocol is adapted from a method for the simultaneous measurement of six this compound metabolites in human and mouse plasma.[6]

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 25 µL of plasma, add 75 µL of isopropanol (B130326) containing a stable isotope-labeled internal standard (e.g., ¹³C₆-L-arginine).

-

Vortex for 10 seconds and incubate at 4°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. HILIC-LC-MS/MS Analysis:

-

Column: A HILIC column suitable for polar analytes.

-

Mobile Phase A: Acetonitrile (B52724).

-

Mobile Phase B: Water with an appropriate modifier (e.g., formic acid).

-

Gradient: A gradient elution profile starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Data Analysis: Quantify each analyte by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Protocol 2: Quantification of Arginine and Methylarginines by HPLC with Fluorescence Detection

This protocol is based on a method for quantifying arginine, ADMA, L-NMMA, and SDMA in plasma.[7]

1. Sample Preparation:

-

To 12 µL of plasma, add a synthetic internal standard (e.g., monoethyl-l-arginine).

-

Perform solid-phase extraction using mixed-mode cation-exchange columns to isolate arginine and methylarginines.

-

Elute the metabolites and dry the eluate.

2. Derivatization:

-

Reconstitute the dried extract in a suitable buffer.

-

Add a solution of ortho-phthaldialdehyde (OPA) and 3-mercaptopropionic acid.

-

Incubate for a defined period to allow for the derivatization reaction to complete.

3. HPLC Analysis:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 338 nm, Em: 455 nm).

-

Quantification: Calculate concentrations based on standard curves generated from known concentrations of each analyte.

Protocol 3: Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general workflow for a stable isotope tracing experiment using ¹⁵N₄-arginine.[10][11]

1. Cell Culture and Labeling:

-

Culture mammalian cells in a standard growth medium.

-

Replace the standard medium with a medium containing ¹⁵N₄-arginine in place of unlabeled arginine.

-

Incubate the cells for a specific time course to allow for the incorporation of the labeled arginine into metabolic pathways.

2. Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold saline.

-

Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant.

3. LC-MS Analysis:

-

Analyze the metabolite extract using LC-MS or LC-MS/MS.

-

Monitor for the mass isotopologues of downstream metabolites of arginine (e.g., citrulline, ornithine, proline).

4. Data Analysis:

-

Determine the fractional labeling of each metabolite, which represents the proportion of that metabolite that has been newly synthesized from the labeled precursor.

-

Use this data for metabolic flux analysis to quantify the rates of different reactions in the pathway.

Protocol 4: Nitric Oxide Synthase (NOS) Activity Assay

This protocol is a general colorimetric assay for measuring NOS activity.[21]

1. Sample Preparation:

-

Prepare tissue or cell extracts in a suitable buffer.

-

Determine the protein concentration of the extracts.

2. Assay Reaction:

-

In a 96-well plate, add the sample extract.

-

Prepare a reaction mixture containing NOS assay buffer, this compound (substrate), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).

-

Initiate the reaction by adding the reaction mixture to the samples.

-

Incubate at 37°C for a defined period.

3. Detection:

-

The nitric oxide produced is converted to nitrate (B79036) and then to nitrite (B80452) by nitrate reductase.

-

Add Griess reagents 1 and 2 to the wells.

-

A colored product will form with an absorbance at 540 nm.

4. Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate NOS activity based on a standard curve generated with known concentrations of nitrite.

Visualization of this compound Metabolic and Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the central this compound metabolic pathways and a key signaling cascade it initiates.

Caption: Overview of the major this compound metabolic pathways.

Caption: this compound signaling through the mTORC1 pathway.

Conclusion

The analysis of the this compound metabolic pathway is a dynamic and evolving field. The techniques outlined in this guide, from high-resolution mass spectrometry to dynamic stable isotope tracing, provide researchers and drug development professionals with a powerful toolkit to unravel the complexities of arginine metabolism. A thorough understanding and application of these methods are essential for advancing our knowledge of diseases where this compound plays a pivotal role and for the development of targeted and effective therapies. The choice of analytical technique will ultimately depend on the specific research question, the biological matrix, and the required sensitivity and throughput.[1] By leveraging these advanced analytical strategies, the scientific community can continue to shed light on the multifaceted roles of this compound in health and disease.

References

- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 2. Mass spectrometric quantification of this compound and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of six this compound metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of arginine methylation in free versus protein-incorporated amino acids in vitro and in vivo using protein hydrolysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 12. Exploring the Arginine Methylome by Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioanalytical profile of the this compound/nitric oxide pathway and its evaluation by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Quantitative Analysis of this compound, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Crossroads of Cellular Control: An In-depth Technical Guide to L-Arginine's Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a semi-essential amino acid, transcends its role as a mere building block for proteins, acting as a critical signaling molecule that governs a multitude of cellular processes. Its metabolic fate dictates cellular proliferation, apoptosis, vasodilation, and energy metabolism through intricate signaling cascades. This technical guide provides a comprehensive overview of this compound's pivotal role in four major signaling pathways: the Nitric Oxide (NO) pathway, the mammalian Target of Rapamycin (mTOR) pathway, polyamine synthesis, and creatine (B1669601) synthesis. We delve into the core molecular mechanisms, present quantitative data for key enzymatic reactions, and provide detailed experimental protocols for the investigation of these pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate these critical cellular signaling networks.

This compound Metabolism: A Hub of Cellular Signaling

This compound stands at the heart of several crucial metabolic pathways, each yielding bioactive molecules with profound effects on cellular function. The distribution of this compound amongst these pathways is tightly regulated by the expression and activity of specific enzymes, which vary depending on cell type and physiological conditions.

The this compound-Nitric Oxide (NO) Signaling Pathway

The conversion of this compound to nitric oxide (NO) and L-Citrulline is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1] NO, a gaseous signaling molecule, plays a fundamental role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.

Molecular Mechanism

The synthesis of NO from this compound is a complex oxidation reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, in response to inflammatory stimuli. It produces large amounts of NO for host defense.[2]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[1]

Quantitative Data: Enzyme Kinetics of NOS Isoforms

The kinetic parameters of the different NOS isoforms for their substrates, this compound and oxygen, are crucial for understanding their regulation and activity under various physiological conditions.

| Enzyme Isoform | Substrate | Km (µM) | Reference |

| nNOS (bovine brain) | This compound | ~2-20 | |

| nNOS (bovine brain) | Oxygen | 23.2 ± 2.8 | [3] |

| iNOS (murine macrophage) | This compound | ~3-16 | |

| iNOS (murine macrophage) | Oxygen | 6.3 ± 0.9 | [3] |

| eNOS (bovine aortic endothelial) | This compound | ~2-29 | |

| eNOS (bovine aortic endothelial) | Oxygen | 7.7 ± 1.6 | [3] |

Experimental Protocol: Measurement of NOS Activity (Griess Assay)

This protocol describes a colorimetric method for the determination of total nitric oxide production by measuring its stable end products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).

References

- 1. High Speed HPLC Analysis of Polyamines in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Arginine Transport Mechanisms: A Technical Guide for Researchers

Abstract

L-arginine, a semi-essential amino acid, is a critical substrate for a multitude of cellular processes, including protein synthesis, nitric oxide (NO) production, and the regulation of the urea (B33335) cycle. Its transport across the plasma membrane is a tightly regulated process, mediated by a diverse array of specialized transporter proteins. The activity and expression of these transporters vary significantly across different cell types and are influenced by a range of physiological and pathological stimuli. Understanding the intricacies of this compound transport is paramount for research in areas such as cardiovascular disease, immunology, neuroscience, and oncology, and holds significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the primary this compound transport systems, their kinetic properties in various cell types, detailed experimental protocols for their study, and the key signaling pathways that govern their function.

Major this compound Transporter Families

The transport of this compound into mammalian cells is primarily facilitated by three main systems of solute carriers (SLC): the cationic amino acid transporters (CATs, SLC7 family), the y+L system (a heterodimer of a light chain from the SLC7 family and a heavy chain from the SLC3 family), and the b⁰⁺ system (a heterodimer of SLC7A9 and SLC3A1).[1][2] A fourth system, B⁰⁺, also contributes to a lesser extent in some cell types.[3]

-

System y⁺ (Cationic Amino Acid Transporters - CATs): This is a high-affinity, Na⁺-independent system that is highly specific for cationic amino acids such as this compound, L-lysine, and L-ornithine.[1][3] The CAT family includes four members: CAT-1 (SLC7A1), CAT-2A (SLC7A2A), CAT-2B (SLC7A2B), and CAT-3 (SLC7A3).[4] CAT-1 is ubiquitously expressed and considered a housekeeping transporter, while CAT-2A and CAT-2B are splice variants with distinct tissue distributions and kinetic properties, often induced by inflammatory stimuli.[1][4][5] CAT-3 is predominantly found in the brain.[4]

-

System y⁺L: This system is characterized by its Na⁺-independent high-affinity transport of cationic amino acids and Na⁺-dependent high-affinity transport of neutral amino acids.[3] It functions as an exchanger, often mediating the efflux of cationic amino acids in exchange for neutral amino acids. The system is a heterodimer composed of a light chain (y⁺LAT1/SLC7A7 or y⁺LAT2/SLC7A6) and the heavy chain 4F2hc (CD98/SLC3A2).[6]

-

System b⁰⁺: This is a Na⁺-independent system that transports both cationic and neutral amino acids with high affinity.[3] It is a heterodimer of b⁰⁺AT (SLC7A9) and rBAT (SLC3A1).[7]

-

System B⁰⁺: This is a Na⁺- and Cl⁻-dependent transporter that mediates the uptake of both neutral and cationic amino acids.[6] ATB⁰⁺ (SLC6A14) is a member of this system.[6]

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), vary considerably depending on the cell type, the specific transporter isoforms expressed, and the experimental conditions. The following tables summarize key quantitative data from the literature.

| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference(s) |

| Porcine Pulmonary Artery Endothelial Cells | System y⁺ (high-affinity) | 304 ± 23 | 1358 ± 68 (converted from 30s) | [8] |

| Porcine Pulmonary Artery Endothelial Cells | System y⁺ (low-affinity) | 3900 ± 1000 | 5600 ± 1400 (converted from 30s) | [8] |

| Porcine Pulmonary Artery Endothelial Cells | System B⁰⁺ | 62 ± 3 | 422 ± 48 (converted from 30s) | [8] |

| Human Endothelial Progenitor Cells (3 days) | Component 1 (medium affinity) | 80 - 145 | Not specified | [2] |

| Human Endothelial Progenitor Cells (3 days) | Component 2 (high affinity) | 3 - 10 | Not specified | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | System y⁺L | 42 | Not specified | [6] |

| Porcine Aortic Endothelial Cells | L-[¹⁴C]NMA Transport (high affinity) | 4 | Not specified | [9] |

| Porcine Aortic Endothelial Cells | L-[¹⁴C]NMA Transport (low affinity) | 368 | Not specified | [9] |

| Porcine Aortic Endothelial Cells | L-[³H]arginine Transport (high affinity) | 6 | Not specified | [9] |

| Porcine Aortic Endothelial Cells | L-[³H]arginine Transport (low affinity) | 609 | Not specified | [9] |

Table 1: Kinetic Parameters of this compound Transport in Endothelial Cells

| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference(s) |

| Cultured Mouse Cerebellum and Neocortex Neurons | System y⁺ | 100 | 2.6 | [10] |

| Rat Cerebellar Synaptosomes | System y⁺ | 106 | 0.33 | [4] |

| ALS Model Cell Line (NSC-34 hSOD1WT) | High-affinity component | 13 ± 5 | 0.012 ± 0.006 | [11] |

| ALS Model Cell Line (NSC-34 hSOD1WT) | Low-affinity component | 3510 ± 1730 | 3.30 ± 1.62 | [11] |

| ALS Model Cell Line (NSC-34 hSOD1G93A) | High-affinity component | 300 ± 110 | 0.47 ± 0.15 | [11] |

| ALS Model Cell Line (NSC-34 hSOD1G93A) | Low-affinity component | 1980 ± 1100 | 1.42 ± 1.30 | [11] |

Table 2: Kinetic Parameters of this compound Transport in Neuronal Cells

| Cell Type | Transporter System(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference(s) |

| Metastatic Colon Cancer (SW620) | System y⁺ | 46.8 ± 4.2 | 2572.6 ± 316.6 (converted from 30s) | [12] |

| Metastatic Colon Cancer (SW620) | System B⁰⁺ | 16.15 ± 2.1 | 659.88 ± 59.4 (converted from 30s) | [12] |

Table 3: Kinetic Parameters of this compound Transport in Cancer Cells

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol is a standard method for measuring the activity of this compound transporters in cultured cells.

Materials:

-

Cultured cells of interest (e.g., endothelial cells, neurons, cancer cells)

-

Complete cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological salt solution)

-

[³H]-L-arginine or [¹⁴C]-L-arginine

-

Unlabeled this compound

-

Inhibitors of specific transport systems (e.g., L-lysine for system y⁺, L-leucine for system y⁺L)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture: Plate cells in multi-well plates (e.g., 24-well or 48-well) and grow to the desired confluency.

-

Pre-incubation: Gently aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

-

Initiation of Uptake: Add KRH buffer containing a known concentration of radiolabeled this compound and, if applicable, unlabeled this compound or inhibitors. For kinetic studies, a range of this compound concentrations should be used.

-

Incubation: Incubate the cells at the desired temperature (typically 37°C) for a predetermined time (e.g., 1-5 minutes). The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three to five times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another portion of the cell lysate to determine the protein concentration using a standard protein assay.

-

Data Analysis: Calculate the rate of this compound uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Western Blot Analysis of Transporter Protein Expression

This protocol allows for the detection and quantification of specific this compound transporter proteins.

Materials:

-

Cultured cells or tissue samples

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

Protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis apparatus and power supply

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the this compound transporter of interest (e.g., anti-CAT-1, anti-y⁺LAT1)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., X-ray film or digital imager)

-

Stripping buffer (optional)

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. To normalize for loading differences, the membrane can be stripped and re-probed with a loading control antibody.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The transport of this compound is intricately linked to major cellular signaling pathways, most notably the nitric oxide (NO) synthesis pathway and the mTOR (mammalian target of rapamycin) pathway.

This compound is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule in the cardiovascular, nervous, and immune systems. The availability of intracellular this compound, controlled by its transporters, is a key determinant of NO production.[13]

Caption: this compound transport via CAT transporters is essential for nitric oxide synthesis.

This compound is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Intracellular arginine, sensed by CASTOR1, leads to the activation of mTORC1.[14][15]

Caption: Intracellular this compound activates the mTORC1 signaling pathway.

Experimental Workflows

The following diagram illustrates the key steps involved in determining the kinetic parameters of this compound transport.

Caption: Workflow for determining this compound transport kinetics.

Conclusion

The transport of this compound is a fundamental cellular process with far-reaching implications for health and disease. The diverse families of transporters, each with unique kinetic properties and regulatory mechanisms, provide a sophisticated system for controlling intracellular this compound availability. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of this compound transport in their specific areas of interest. Future research will undoubtedly uncover further complexities in the regulation and function of these transporters, opening new avenues for therapeutic intervention.

References

- 1. Arginine transport via cationic amino acid transporter 2 plays a critical regulatory role in classical or alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. L-[3H]nitroarginine and L-[3H]arginine uptake into rat cerebellar synaptosomes: kinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of this compound transport by pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of endothelial cell amino acid transport systems involved in the actions of nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transport of L-[3H]arginine in cultured neurons: characteristics and inhibition by nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Increased this compound transport in a nitric oxide-producing metastatic colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. imrpress.com [imrpress.com]

An In-depth Technical Guide to the Biochemical Properties of L-Arginine and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of L-Arginine and its stereoisomer, D-Arginine. This compound, a semi-essential amino acid, is a crucial substrate for a variety of metabolic pathways, most notably the synthesis of nitric oxide (NO) and the urea (B33335) cycle. D-Arginine, while less biologically ubiquitous, is not metabolically inert and exhibits unique pharmacokinetic and pharmacodynamic characteristics. This document details their respective metabolic fates, interactions with key enzymes, and transport mechanisms. Quantitative data on enzyme kinetics and pharmacokinetics are presented in structured tables. Detailed experimental protocols for the analysis of these enantiomers and their enzymatic activities are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their complex biochemistry.

Introduction

This compound plays a pivotal role in numerous physiological processes, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, and creatine.[1] Its guanidinium (B1211019) group is central to its function, particularly as the substrate for nitric oxide synthases (NOS), which produce the critical signaling molecule NO.[2] D-Arginine, the D-enantiomer, is not incorporated into proteins and is primarily metabolized by D-amino acid oxidase (DAAO).[3] Historically considered biologically inactive, emerging research indicates that D-Arginine may have distinct physiological roles and a different pharmacokinetic profile compared to its L-counterpart.[3][4] Understanding the stereospecificity of their biochemical interactions is critical for drug development and therapeutic applications.

Stereochemistry and Physicochemical Properties

This compound and D-Arginine are enantiomers, meaning they are non-superimposable mirror images of each other. This difference in stereochemistry dictates their interactions with chiral biological molecules such as enzymes and receptors.

| Property | This compound | D-Arginine |

| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₁₄N₄O₂ |

| Molecular Weight | 174.20 g/mol | 174.20 g/mol |

| Isoelectric Point (pI) | 10.76 | 10.76 |

| pKa (α-carboxyl) | ~2.17 | ~2.17 |

| pKa (α-amino) | ~9.04 | ~9.04 |

| pKa (guanidinium) | ~12.48 | ~12.48 |

Metabolic Pathways

The metabolic fates of this compound and D-Arginine are distinctly different, governed by the stereospecificity of the enzymes involved.

This compound Metabolism

This compound is a central node in several metabolic pathways:

-

Nitric Oxide (NO) Synthesis: this compound is the sole substrate for nitric oxide synthases (NOS), which catalyze its conversion to NO and L-Citrulline.[2] NO is a critical signaling molecule in the cardiovascular, nervous, and immune systems.

-

Urea Cycle: In the liver, arginase catalyzes the hydrolysis of this compound to L-Ornithine and urea, a key step in the detoxification of ammonia.

-

Polyamine Synthesis: L-Ornithine, derived from this compound, is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine), which are essential for cell growth and proliferation.

-

Creatine Synthesis: this compound is a precursor for the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells.

Figure 1: Major metabolic pathways of this compound.

D-Arginine Metabolism

The primary metabolic pathway for D-Arginine is oxidative deamination by D-amino acid oxidase (DAAO).[3]

-

DAAO-mediated Oxidation: DAAO converts D-Arginine to α-keto-δ-guanidinovaleric acid, ammonia, and hydrogen peroxide.[5]

References

L-Arginine as a Precursor for Nitric Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of L-arginine in the synthesis of nitric oxide (NO), a key signaling molecule involved in a myriad of physiological and pathological processes. We will delve into the core biochemical pathways, enzymatic kinetics, regulatory mechanisms, and essential experimental protocols relevant to research and drug development in this field.

The this compound-Nitric Oxide Pathway: A Fundamental Signaling Cascade

Nitric oxide, a transient and highly reactive gaseous molecule, is synthesized from the semi-essential amino acid this compound by a family of enzymes known as nitric oxide synthases (NOS).[1][2][3] This fundamental pathway is integral to numerous biological functions, including vasodilation, neurotransmission, and immune responses.[4][5]

The synthesis of NO from this compound is a two-step oxidative process.[6] In the first step, this compound is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA). Subsequently, NOHA is oxidized to yield nitric oxide and L-citrulline.[6] This enzymatic reaction requires several cofactors for optimal activity, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2][3]

// Nodes L_Arginine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOHA [label="Nω-hydroxy-L-arginine\n(NOHA)", fillcolor="#FBBC05", fontcolor="#202124"]; NO_Citrulline [label="Nitric Oxide (NO) +\nL-Citrulline", fillcolor="#34A853", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide Synthase\n(NOS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cofactors [label="NADPH, O₂, FAD,\nFMN, BH₄, Calmodulin", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges L_Arginine -> NOHA [label="Step 1:\nHydroxylation", color="#5F6368"]; NOHA -> NO_Citrulline [label="Step 2:\nOxidation", color="#5F6368"]; NOS -> L_Arginine [style=invis]; NOS -> NOHA [style=invis]; Cofactors -> NOS [label="Required for activity", style=dashed, color="#5F6368"];

// Positioning {rank=same; L_Arginine; NOS; Cofactors} {rank=same; NOHA} {rank=same; NO_Citrulline} } Caption: Figure 1: this compound to Nitric Oxide Synthesis Pathway.

Nitric Oxide Synthase (NOS) Isoforms: Diverse Roles and Regulation

Three distinct isoforms of NOS have been identified, each with unique tissue distribution, regulation, and physiological functions:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is involved in synaptic plasticity, learning, and memory.[7] Its activity is regulated by calcium/calmodulin binding.[3]

-

Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, eNOS plays a crucial role in regulating vascular tone, blood pressure, and platelet aggregation.[2][3] Similar to nNOS, its activity is dependent on calcium and calmodulin.[3]

-

Inducible NOS (iNOS or NOS2): Unlike the constitutive isoforms (nNOS and eNOS), iNOS expression is induced by pro-inflammatory cytokines and microbial products.[7] Once expressed, iNOS produces large amounts of NO for prolonged periods and its activity is largely independent of intracellular calcium concentrations.[2]

Quantitative Data: Kinetic Parameters of NOS Isoforms

The efficiency of this compound as a substrate for each NOS isoform can be characterized by its Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). These parameters are crucial for understanding the enzyme's behavior under different physiological and pathological conditions.

| NOS Isoform | Species | Kₘ for this compound (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference(s) |

| nNOS | Human | 1.5 - 6.0 | Not consistently reported | [1] |

| Murine | 1.3 - 1.4 | Not consistently reported | [1] | |

| Rat | 1.5 - 14 | Not consistently reported | [1] | |

| Bovine | 2.0 - 3.3 | Not consistently reported | [1] | |

| eNOS | Human | 0.9 - 4.4 | Not consistently reported | [1] |

| Murine | 1.7 - 3.6 | Not consistently reported | [1] | |

| Bovine | 3.0 - 5.0 | Not consistently reported | [1][8] | |

| iNOS | Human | 2.2 - 22 | Not consistently reported | [1] |

| Murine | 2.3 - 14 | Not consistently reported | [1] | |

| Rat | 19 - 32 | Not consistently reported | [1] |

Note: Vₘₐₓ values are highly dependent on the purity of the enzyme preparation and assay conditions, leading to variability in reported values.

Signaling Pathways Downstream of Nitric Oxide

Once synthesized, nitric oxide diffuses from its site of production and activates downstream signaling cascades, most notably the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of cellular responses, including smooth muscle relaxation and vasodilation.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate Cyclase\n(sGC)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="Cyclic GMP (cGMP)", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses\n(e.g., Smooth Muscle Relaxation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label="Activates", color="#5F6368"]; GTP -> cGMP [label="Conversion", color="#5F6368"]; sGC -> GTP [style=invis]; cGMP -> PKG [label="Activates", color="#5F6368"]; PKG -> Cellular_Response [label="Leads to", color="#5F6368"];

// Positioning {rank=same; NO} {rank=same; sGC; GTP} {rank=same; cGMP} {rank=same; PKG} {rank=same; Cellular_Response} } Caption: Figure 2: Nitric Oxide-cGMP Signaling Pathway.

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration. To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.

Detailed Methodology:

-

Sample Preparation:

-

Collect cell culture supernatants or tissue homogenates.

-

For samples containing high protein concentrations, deproteinization is necessary to avoid interference. This can be achieved by methods such as ultrafiltration or zinc sulfate (B86663) precipitation.

-

-

Nitrate Reduction (for total NO measurement):

-

To a 96-well plate, add your sample.

-

Add nitrate reductase and its cofactor (e.g., NADPH).

-

Incubate at room temperature for a specified time (e.g., 1 hour) to allow for the conversion of nitrate to nitrite.

-

-

Griess Reaction:

-

Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (NED in an acidic solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Measurement of NOS Activity in Cell Lysates

This protocol outlines a method to determine the enzymatic activity of NOS in cell or tissue lysates by measuring the conversion of radiolabeled this compound to L-citrulline.

Principle: NOS enzymes catalyze the conversion of this compound to L-citrulline and NO. By using radiolabeled this compound (e.g., [³H]this compound), the amount of radiolabeled L-citrulline produced can be quantified, providing a direct measure of NOS activity.

Detailed Methodology:

-

Lysate Preparation:

-

Homogenize cells or tissues in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including NOS.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

NOS Assay:

-

Prepare a reaction mixture containing the cell lysate, [³H]this compound, and the necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS/eNOS).

-

Initiate the reaction by adding the lysate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

The positively charged [³H]this compound will bind to the resin, while the neutral [³H]L-citrulline will pass through.

-

Collect the eluate containing the [³H]L-citrulline.

-

-

Quantification:

-

Measure the radioactivity of the eluate using a scintillation counter.

-

Calculate the amount of [³H]L-citrulline produced and normalize it to the protein concentration of the lysate and the incubation time to determine the specific NOS activity.

-

// Nodes Start [label="Start:\nCell/Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis/\nHomogenization", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant [label="Collect Supernatant\n(Lysate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Assay [label="Protein Quantification\n(e.g., BCA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Griess_Assay [label="Griess Assay for\nNitrite/Nitrate", fillcolor="#FBBC05", fontcolor="#202124"]; NOS_Activity_Assay [label="NOS Activity Assay\n([³H]this compound to [³H]L-citrulline)", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot for\nNOS Isoform Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis [color="#5F6368"]; Lysis -> Centrifugation [color="#5F6368"]; Centrifugation -> Supernatant [color="#5F6368"]; Supernatant -> Protein_Assay [color="#5F6368"]; Protein_Assay -> Griess_Assay [label="Normalize to\nprotein content", style=dashed, color="#5F6368"]; Protein_Assay -> NOS_Activity_Assay [label="Normalize to\nprotein content", style=dashed, color="#5F6368"]; Protein_Assay -> Western_Blot [label="Equal protein\nloading", style=dashed, color="#5F6368"]; Supernatant -> Griess_Assay [color="#5F6368"]; Supernatant -> NOS_Activity_Assay [color="#5F6368"]; Supernatant -> Western_Blot [color="#5F6368"]; Griess_Assay -> Data_Analysis [color="#5F6368"]; NOS_Activity_Assay -> Data_Analysis [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; } Caption: Figure 3: Experimental Workflow for NO Measurement.

Logical Relationships: Regulation of NOS Activity

The activity of NOS enzymes is tightly regulated at multiple levels, including substrate and cofactor availability, post-translational modifications, and interactions with inhibitory proteins. Understanding these regulatory mechanisms is crucial for developing targeted therapeutic strategies.

// Nodes NOS_Activity [label="NOS Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="this compound\n(Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofactors [label="Cofactors\n(BH₄, NADPH, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaM [label="Ca²⁺/Calmodulin\n(for nNOS/eNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation\n(e.g., Akt, PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADMA [label="ADMA\n(Endogenous Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_NAME [label="L-NAME\n(Exogenous Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caveolin_1 [label="Caveolin-1\n(Inhibitory Protein for eNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges L_Arginine -> NOS_Activity [label="Activates", color="#34A853"]; Cofactors -> NOS_Activity [label="Activates", color="#34A853"]; CaM -> NOS_Activity [label="Activates", color="#34A853"]; Phosphorylation -> NOS_Activity [label="Modulates", color="#FBBC05"]; ADMA -> NOS_Activity [label="Inhibits", color="#EA4335"]; L_NAME -> NOS_Activity [label="Inhibits", color="#EA4335"]; Caveolin_1 -> NOS_Activity [label="Inhibits", color="#EA4335"]; } Caption: Figure 4: Logical Regulation of NOS Activity.

This technical guide provides a foundational understanding of the this compound-nitric oxide pathway, offering valuable insights and practical protocols for researchers and professionals in the field. Further investigation into the intricate regulatory networks and the development of isoform-specific modulators will continue to be a fertile area for scientific discovery and therapeutic innovation.

References

- 1. Purification of nitric oxide synthase from rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, Expression, and Purification of a Nitric Oxide Synthase-Like Protein from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 8. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

An In-depth Technical Guide to the Endogenous Synthesis and Regulation of L-Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a conditionally essential amino acid, is pivotal to a multitude of physiological processes, including protein synthesis, nitric oxide signaling, and immune function. Its endogenous synthesis is a tightly regulated inter-organ process, primarily involving the coordinated actions of the small intestine and the kidneys. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the complex interplay governing this compound homeostasis.

Endogenous Synthesis of this compound: The Intestinal-Renal Axis

The primary pathway for de novo this compound synthesis in mammals is not confined to a single organ but rather occurs through a collaborative process known as the intestinal-renal axis. The liver, despite containing all the necessary enzymes of the urea (B33335) cycle, does not contribute to net this compound synthesis due to the high activity of arginase, which rapidly hydrolyzes this compound to ornithine and urea.

The synthesis of this compound from its precursors involves two key enzymes: Argininosuccinate (B1211890) Synthase (ASS) and Argininosuccinate Lyase (ASL).

-

Step 1: Citrulline Synthesis in the Small Intestine: The process begins in the enterocytes of the small intestine, where glutamine, glutamate, and proline are converted to citrulline.

-

Step 2: Release and Transport of Citrulline: Citrulline is then released into the portal circulation and, bypassing the liver, is transported to the kidneys.

-

Step 3: Arginine Synthesis in the Kidneys: The proximal tubules of the kidneys take up citrulline from the bloodstream. Here, the final two steps of this compound synthesis occur in the cytoplasm:

-

Argininosuccinate Synthase (ASS): This enzyme catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate. This is the rate-limiting step in the conversion of citrulline to arginine.

-

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into this compound and fumarate (B1241708). The fumarate can then enter the Krebs cycle.

-

-

Step 4: Release of this compound: The newly synthesized this compound is released from the kidneys into the systemic circulation, where it becomes available to other tissues.

Visualization of the this compound Synthesis Pathway

Caption: The intestinal-renal axis for endogenous this compound synthesis.

Regulation of this compound Synthesis

The endogenous synthesis of this compound is meticulously regulated at multiple levels to maintain homeostasis and meet physiological demands. The primary point of control is the expression of the rate-limiting enzyme, Argininosuccinate Synthase (ASS).

Transcriptional Regulation of ASS1

The expression of the ASS1 gene is influenced by a variety of hormonal and nutritional signals:

-

Hormonal Control:

-

Glucocorticoids and Glucagon (via cAMP): These hormones are known to upregulate ASS1 transcription, particularly in the liver for urea cycle function, but also play a role in regulating its expression in other tissues.

-

Insulin: Insulin has been shown to transcriptionally regulate ASS1 to maintain vascular endothelial function.

-

-

Nutrient-Level Regulation:

-

This compound: High levels of this compound act as a negative feedback signal, suppressing the expression of ASS1.

-

L-Citrulline: Conversely, an abundance of the substrate L-Citrulline induces the expression of ASS1.

-

-

Inflammatory Mediators:

-

Cytokines: Pro-inflammatory cytokines can modulate the expression of enzymes involved in this compound metabolism, including ASS, as part of the immune response.

-

Visualization of ASS1 Transcriptional Regulation

Caption: Transcriptional regulation of the Argininosuccinate Synthase (ASS1) gene.

Quantitative Data

Table 1: Kinetic Properties of Human this compound Synthesis Enzymes

| Enzyme | Substrate | Apparent K_m_ (mM) | V_max_ (µmol/min/mg protein) | Tissue/Source |

| Argininosuccinate Synthase (ASS1) | Citrulline | 0.04 - 0.2 | Not consistently reported | Purified human liver, Cultured lymphocytes |

| Aspartate | ~0.02 | |||

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.1 - 0.2 | 9 - 10.3 | Purified human liver |

| Arginine | 3.0 | 8.0 | Purified human liver | |

| Fumarate | 5.3 | Purified human liver |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.

Table 2: Representative Concentrations of this compound and its Precursors

| Metabolite | Plasma (µM) | Hepatocyte (mM) |

| This compound | 50 - 150 | 0.03 - 0.1 |

| L-Citrulline | 10 - 50 | Low (not a major site of net synthesis) |

| L-Ornithine | 40 - 100 | ~0.2 |

Experimental Protocols

Measurement of Argininosuccinate Synthase (ASS) Activity

This protocol is based on a spectrophotometric assay that measures the production of pyrophosphate (PPi), which is then converted to inorganic phosphate (B84403) (Pi) and quantified.

Materials:

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.8), 2 mM ATP, 2 mM L-Citrulline, 2 mM L-Aspartate, 6 mM MgCl₂, 20 mM KCl.

-

Inorganic pyrophosphatase (0.2 units/reaction).

-

Molybdate (B1676688) Buffer: 10 mM ascorbic acid, 2.5 mM ammonium (B1175870) molybdate, 2% sulfuric acid.

-

Phosphate standard solution.

-

96-well microtiter plate.

-

Spectrophotometer capable of reading at 650 nm.

-

Tissue homogenate or purified enzyme solution.

Procedure:

-

Prepare a standard curve of inorganic phosphate.

-

In a 96-well plate, add 1 µg of tissue homogenate or purified ASS to the reaction buffer containing inorganic pyrophosphatase to a final volume of 100 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of molybdate buffer.

-

Read the absorbance at 650 nm.

-